Physicochemical Property Comparison: 2-(3-Chlorophenyl) vs. 1-(3-Chlorophenyl) Cyclopropanecarboxylic Acid
The calculated solubility and lipophilicity parameters of 2-(3-chlorophenyl)cyclopropanecarboxylic acid differ from those of the 1-substituted positional isomer, 1-(3-chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2). The 2-aryl substituted compound exhibits an ACD/Labs calculated water solubility of 0.26 g/L at 25 °C and a calculated density of 1.388±0.06 g/cm³ at 20 °C . While directly comparable experimental data for the 1-substituted isomer are not reported in the same database, the different substitution pattern on the cyclopropane ring alters molecular shape, electronic distribution, and intermolecular interactions, which are fundamental to compound behavior in biological assays and chemical reactions. The consensus Log P (average of five prediction methods including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) for 2-(3-chlorophenyl)cyclopropanecarboxylic acid is 2.32 .
| Evidence Dimension | Physicochemical Properties (Solubility, Lipophilicity, Density) |
|---|---|
| Target Compound Data | Water solubility: 0.26 g/L (25 °C, calculated); Consensus Log P: 2.32; Density: 1.388±0.06 g/cm³ (20 °C, calculated) |
| Comparator Or Baseline | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2): Predicted density 1.403±0.06 g/cm³ ; specific solubility data not available in direct comparison |
| Quantified Difference | Density difference: 0.015 g/cm³ lower for 2-substituted isomer; Log P difference not directly comparable due to lack of parallel data |
| Conditions | Calculated values from ACD/Labs software (V11.02) and computational prediction methods at standard temperature (20-25 °C) |
Why This Matters
The distinct physicochemical profile of the 2-aryl isomer directly influences formulation strategy, chromatographic purification methods, and bioavailability predictions in drug discovery programs, making it a non-interchangeable building block with its 1-aryl positional isomer.
